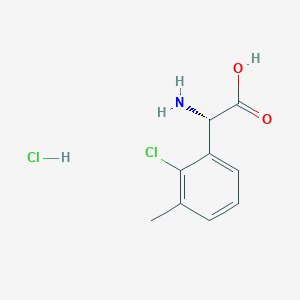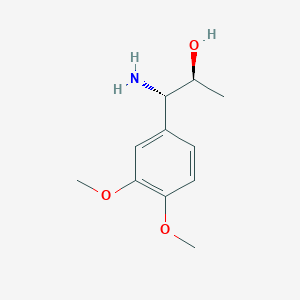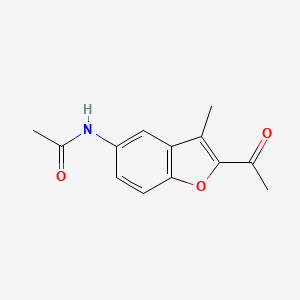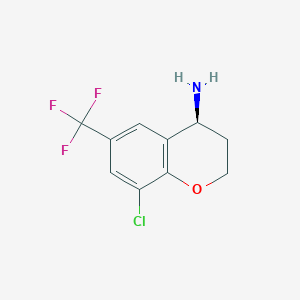![molecular formula C9H10F2N2O2 B15237467 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety attached to an ethane-1,2-diamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment of the Ethane-1,2-diamine Group: The difluorobenzo[d][1,3]dioxole intermediate is then reacted with ethane-1,2-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction environments to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzo[d][1,3]dioxole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety and ethane-1,2-diamine group make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H10F2N2O2 |
|---|---|
Poids moléculaire |
216.18 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)14-7-2-1-5(6(13)4-12)3-8(7)15-9/h1-3,6H,4,12-13H2 |
Clé InChI |
YSUUJFAMBVQLEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(CN)N)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)

![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)


![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)



